molecular formula C15H14N4O2S B11052300 6-(7-Methoxy-1-benzofuran-2-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(7-Methoxy-1-benzofuran-2-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11052300
M. Wt: 314.4 g/mol
InChI Key: XKXZSFGEDDIZLX-UHFFFAOYSA-N
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Description

2-(3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)-1-BENZOFURAN-7-YL METHYL ETHER is a complex heterocyclic compound that combines several functional groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)-1-BENZOFURAN-7-YL METHYL ETHER involves multiple steps, typically starting with the preparation of the triazolo-thiadiazole core. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . The benzofuran moiety is then introduced through a series of substitution reactions, followed by the attachment of the methyl ether group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)-1-BENZOFURAN-7-YL METHYL ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)-1-BENZOFURAN-7-YL METHYL ETHER involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . The compound’s ability to disrupt membrane integrity in fungal cells has also been observed, leading to antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)-1-BENZOFURAN-7-YL METHYL ETHER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a multi-target inhibitor and its diverse pharmacological activities make it a valuable compound for further research and development .

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

6-(7-methoxy-1-benzofuran-2-yl)-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H14N4O2S/c1-8(2)13-16-17-15-19(13)18-14(22-15)11-7-9-5-4-6-10(20-3)12(9)21-11/h4-8H,1-3H3

InChI Key

XKXZSFGEDDIZLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(S2)C3=CC4=C(O3)C(=CC=C4)OC

Origin of Product

United States

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